REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([N:7]([CH3:8])[CH:9]1[CH2:10][CH2:11][CH:12]([C:15]([N:16]([O:17][CH3:18])[CH3:19])=[O:20])[CH2:13][CH2:14]1)=[O:21].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[K+:27].[S:22](=[O:23])(=[O:24])([OH:25])[O-:26]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([N:7]([CH3:8])[CH:9]1[CH2:10][CH2:11][CH:12]([CH:15]=[O:20])[CH2:13][CH2:14]1)=[O:21]
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Name
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CON(C)C(=O)C1CCC(N(C)C(=O)OC(C)(C)C)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)C1CCC(N(C)C(=O)OC(C)(C)C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
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Type
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product
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Smiles
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CN(C(=O)OC(C)(C)C)C1CCC(C=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |